

# An In-depth Technical Guide to the $^{146}\text{Sm}$ - $^{142}\text{Nd}$ Chronometer for Geochemistry

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## Compound of Interest

Compound Name: Neodymium-142

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## Introduction

The  $^{146}\text{Sm}$ - $^{142}\text{Nd}$  chronometer is a powerful tool in geochemistry for investigating the earliest differentiation events of terrestrial planets, including Earth, Mars, and the Moon. Based on the alpha decay of the now-extinct radionuclide Samarium-146 ( $^{146}\text{Sm}$ ) to **Neodymium-142** ( $^{142}\text{Nd}$ ), this system provides high-resolution temporal constraints on processes that occurred within the first ~500 million years of Solar System history. Because  $^{146}\text{Sm}$  was only present during this early epoch, variations in the abundance of its daughter isotope,  $^{142}\text{Nd}$ , in ancient rock records serve as a direct fingerprint of planetary-scale differentiation, such as the formation of crusts and mantles. This guide provides a detailed overview of the core principles, experimental methodologies, data interpretation, and applications of this critical isotopic system.

## Core Principles of the $^{146}\text{Sm}$ - $^{142}\text{Nd}$ System

The utility of the  $^{146}\text{Sm}$ - $^{142}\text{Nd}$  chronometer is predicated on the chemical fractionation of Samarium (Sm) from Neodymium (Nd) during geological processes. Sm and Nd are both Rare Earth Elements (REEs), but Nd is slightly more incompatible than Sm during mantle melting. This means that during the formation of a planetary crust (a partial melt of the mantle), Nd is preferentially partitioned into the melt (crust), leaving behind a mantle residue that is depleted in Nd relative to Sm. This results in a crustal reservoir with a low Sm/Nd ratio and a complementary mantle reservoir with a high Sm/Nd ratio.

The decay of  $^{146}\text{Sm}$  to  $^{142}\text{Nd}$  proceeds via alpha decay. If this Sm/Nd fractionation occurs while  $^{146}\text{Sm}$  is still extant, the newly formed reservoirs will evolve with different  $^{142}\text{Nd}/^{144}\text{Nd}$  ratios over time. The high Sm/Nd reservoir (depleted mantle) will generate an excess of  $^{142}\text{Nd}$  relative to a stable, non-radiogenic Nd isotope like  $^{144}\text{Nd}$ , while the low Sm/Nd reservoir (enriched crust) will develop a deficit.

Modern terrestrial rocks, which are derived from a mantle that has been well-mixed for billions of years, exhibit a remarkably uniform  $^{142}\text{Nd}/^{144}\text{Nd}$  ratio. However, some of the oldest rocks on Earth, dating back to the Archean Eon, show small but measurable deviations from this modern value.<sup>[1][2][3]</sup> These deviations, or "anomalies," are typically expressed in parts per million (ppm) as the  $\mu^{142}\text{Nd}$  value:

$$\mu^{142}\text{Nd} = [ ( ^{142}\text{Nd}/^{144}\text{Nd} )_{\text{sample}} / ( ^{142}\text{Nd}/^{144}\text{Nd} )_{\text{standard}} - 1 ] * 1,000,000$$

A positive  $\mu^{142}\text{Nd}$  value in an ancient mantle-derived rock indicates that its source reservoir had a higher-than-chondritic Sm/Nd ratio and was formed while  $^{146}\text{Sm}$  was still active. By modeling the magnitude of this anomaly, geochemists can calculate the timing of the differentiation event that created this reservoir.<sup>[3][4]</sup>

## Data Presentation: Key Parameters and Isotopic Ratios

Quantitative data is central to the application of the  $^{146}\text{Sm}$ - $^{142}\text{Nd}$  chronometer. The tables below summarize the essential decay parameters and representative isotopic data from key geological samples.

Table 1: Core Parameters of the Sm-Nd Isotope System

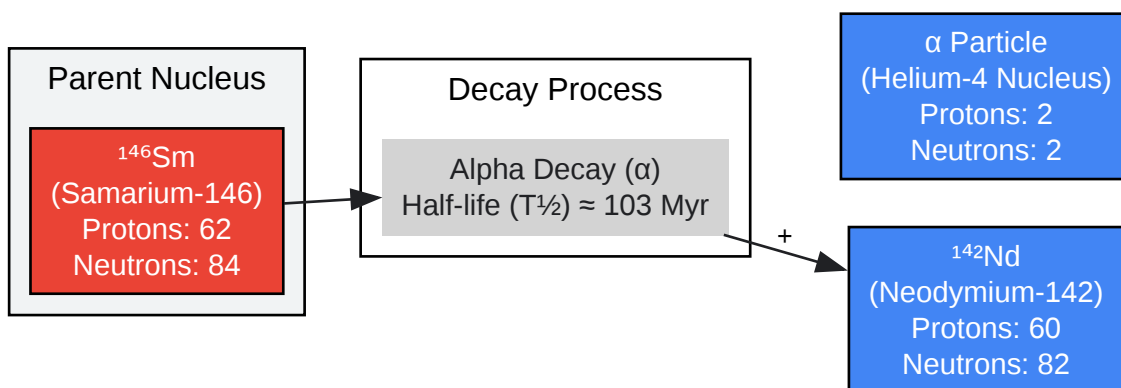
Parameter	Value	Notes
$^{146}\text{Sm}$ Half-Life ( $T_{1/2}$ )	$103 \pm 5$ Million years (Myr)	The most widely used value in recent literature, based on physical measurements.[5]
$92.0 \pm 2.6$ Million years (Myr)	A more recent re-measurement.[6]	
$68 \pm 7$ Million years (Myr)	A previously proposed shorter half-life that has since been retracted.[7][8]	
$^{147}\text{Sm}$ Half-Life ( $T_{1/2}$ )	$106.6 \pm 0.5$ Billion years (Gyr)	For the long-lived $^{147}\text{Sm}$ - $^{143}\text{Nd}$ system, often used in conjunction.[9]
Initial Solar System $^{146}\text{Sm}/^{144}\text{Sm}$	$0.00840 \pm 0.00032$	Considered the best and most precise estimate, anchored by meteorite data.[5][6]
Chondritic $^{147}\text{Sm}/^{144}\text{Nd}$	$\sim 0.1967$	Represents the primitive, undifferentiated bulk silicate Earth (BSE).[10]
Chondritic $^{143}\text{Nd}/^{144}\text{Nd}$ (present day)	$\sim 0.512638$	Present-day value for the Chondritic Uniform Reservoir (CHUR).[4]

Table 2: Representative  $\mu^{142}\text{Nd}$  Values for Various Geological Materials

Sample Type	Age	Typical $\mu^{142}\text{Nd}$ Value (ppm)	Implication
Modern Terrestrial Rocks	0 - 2.0 Ga	$0 \pm 2$	Represents the well-mixed, modern convective mantle. <a href="#">[1]</a>
Isua Supracrustal Belt, Greenland	~3.7-3.8 Ga	+10 to +20	Evidence for an early-formed, high Sm/Nd (depleted) mantle source. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Nuvvuagittuq Greenstone Belt, Canada	~3.8-4.3 Ga	-15 to +15	Shows both positive and negative anomalies, suggesting diverse early reservoirs.
Ordinary & Carbonaceous Chondrites	~4.56 Ga	-20 to -35	Represent the primitive Solar System composition, distinct from modern Earth. <a href="#">[11]</a> <a href="#">[12]</a>
Martian Meteorites (Shergottites)	Various	> 0	Indicates Mars also underwent early silicate differentiation.
Lunar Samples	Various	Variable	Provides constraints on the formation and differentiation of the Moon. <a href="#">[6]</a>

## Mandatory Visualization: Diagrams

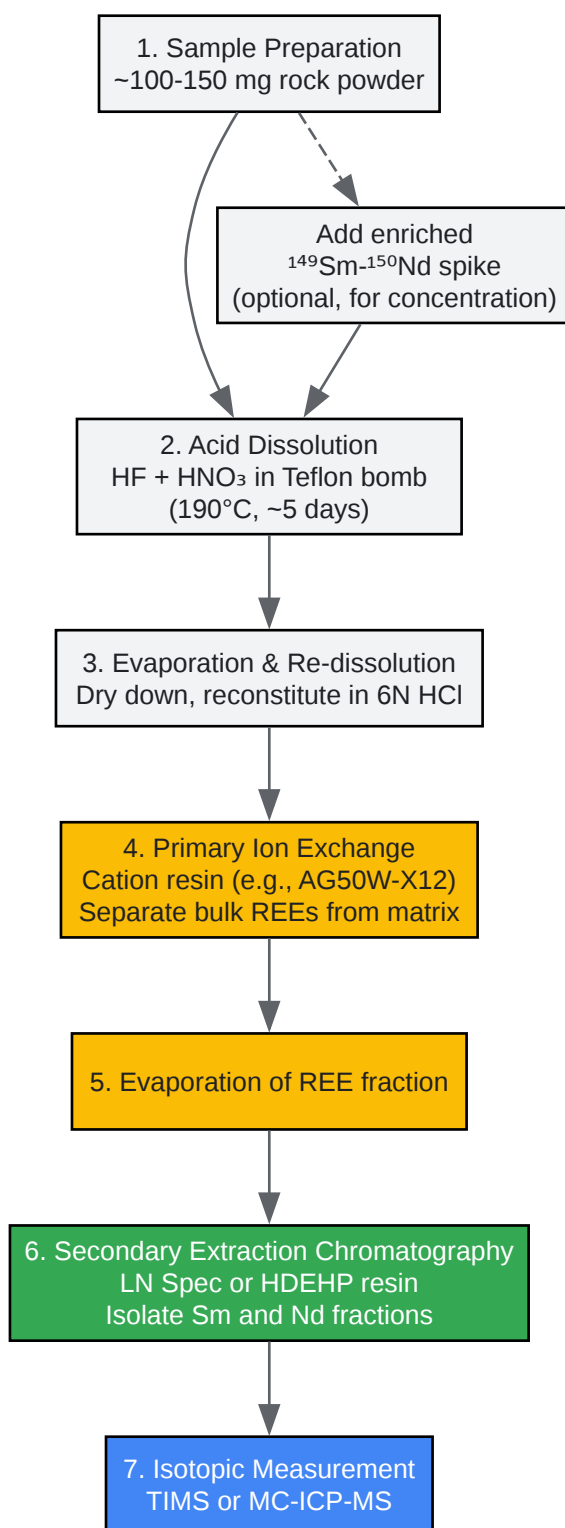
### $^{146}\text{Sm}$ Alpha Decay Scheme



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Caption: Alpha decay of Samarium-146 to **Neodymium-142**.

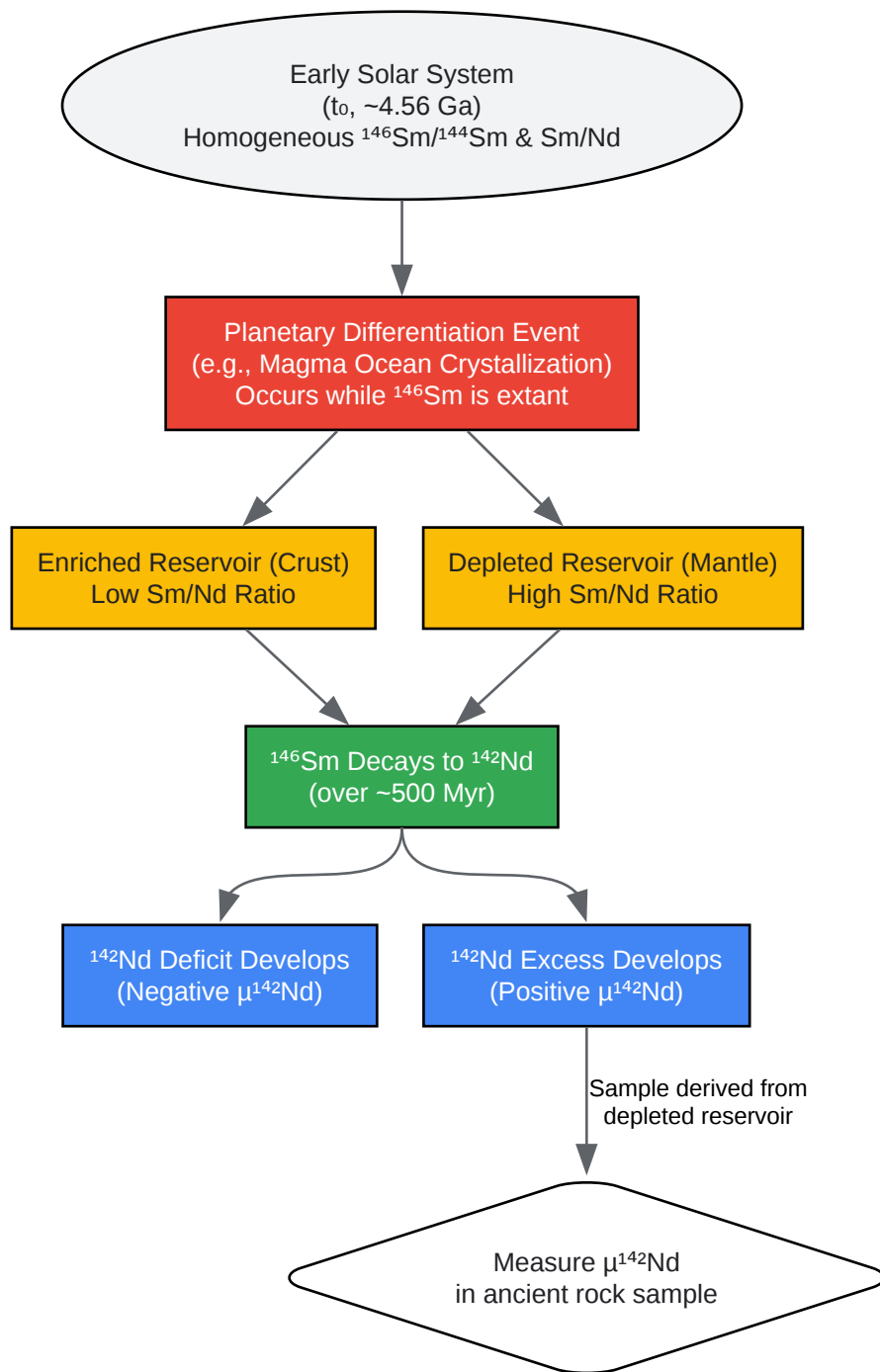
## Experimental Workflow for Sm-Nd Isotopic Analysis



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Caption: Generalized workflow for Sm-Nd separation and analysis.

## Logical Pathway for Interpreting $^{142}\text{Nd}$ Anomalies



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Caption: Interpreting  $\mu^{142}\text{Nd}$  anomalies to trace early differentiation.

## Experimental Protocols

High-precision measurement of Nd isotopic ratios is analytically challenging and requires meticulous laboratory procedures to separate Sm and Nd from the rock matrix and from each other to avoid isobaric interferences (e.g.,  $^{144}\text{Sm}$  on  $^{144}\text{Nd}$ , and  $^{142}\text{Ce}$  on  $^{142}\text{Nd}$ ).

## Sample Dissolution

- **Powdering:** Approximately 100-150 mg of a whole-rock sample is crushed into a fine, homogeneous powder in an agate mortar to ensure representativeness.[\[13\]](#)
- **Acid Digestion:** The powder is weighed and placed into a clean, high-pressure PTFE vessel. A mixture of concentrated hydrofluoric acid (HF) and nitric acid ( $\text{HNO}_3$ ) is added.[\[13\]](#)[\[14\]](#)
- **High-Pressure Digestion:** The vessel is sealed within a steel jacket and heated in an oven at approximately  $190^\circ\text{C}$  for several days to ensure complete dissolution of all silicate minerals.[\[13\]](#)
- **Evaporation and Conversion:** The dissolved sample is dried on a hotplate. Concentrated hydrochloric acid (HCl) is then added, and the sample is heated again to convert fluorides into chlorides, which are more soluble for the subsequent chemistry steps.[\[13\]](#)

## Chemical Separation: A Two-Stage Process

The separation of Sm and Nd is typically achieved using a two-step ion-exchange chromatography process.[\[15\]](#)[\[16\]](#)

### Stage 1: Bulk REE Separation

- **Primary Column:** The dissolved sample, in an HCl medium, is loaded onto a cation exchange column (e.g., packed with AG50W-X12 resin).[\[14\]](#)[\[15\]](#)
- **Matrix Elution:** A sequence of HCl washes of increasing molarity is passed through the column to remove major matrix elements (like Fe, Mg, Ca, Al) and large-ion lithophile elements (like Rb and Sr).[\[14\]](#)
- **REE Collection:** The entire group of Rare Earth Elements, including Sm and Nd, is then eluted from the column using a stronger acid concentration (e.g., 6M HCl).[\[14\]](#)

### Stage 2: Sm and Nd Fractionation



- **Secondary Column:** The collected REE fraction is evaporated to dryness and re-dissolved in a dilute acid solution (e.g., 0.25M HCl).<sup>[14]</sup> This solution is loaded onto a second column packed with a specialized resin designed to separate individual REEs. Common resins include Eichrom® LN Spec material or HDEHP (di-2-ethylhexyl phosphoric acid) coated on an inert substrate.<sup>[15][17]</sup>
- **Selective Elution:** A carefully calibrated elution recipe using dilute acids is employed. The lighter REEs (like La, Ce, Pr) are washed off first. The Nd fraction is then collected, followed by the Sm fraction.<sup>[14]</sup> It is critical to achieve a clean separation to prevent isobaric interferences during mass spectrometry.

## Mass Spectrometry

The purified Nd fractions are analyzed using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Both techniques are capable of the ultra-high precision required to resolve the small  $^{142}\text{Nd}$  anomalies, which are often at the level of a few parts per million.<sup>[2][18][19]</sup>

- **TIMS:** Involves loading the purified Nd sample onto a metal filament (e.g., Rhenium), which is heated under vacuum to ionize the Nd atoms. This method provides very stable and precise measurements.
- **MC-ICP-MS:** Involves introducing the Nd sample as a liquid into a high-temperature argon plasma, which efficiently ionizes the atoms. This allows for rapid analysis but requires rigorous correction for instrumental mass bias and potential molecular interferences (e.g.,  $^{141}\text{PrH}^+$  on  $^{142}\text{Nd}^+$ ).<sup>[18]</sup>

For both methods, the measured  $^{142}\text{Nd}/^{144}\text{Nd}$  ratio is normalized to a stable isotope ratio (commonly  $^{146}\text{Nd}/^{144}\text{Nd}$ ) to correct for instrumental mass fractionation and is reported relative to a standard material (e.g., JNdi-1) to allow for inter-laboratory comparison.<sup>[1]</sup>

### Need Custom Synthesis?

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